molecular formula C26H18N2O3S B4626196 4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4626196
M. Wt: 438.5 g/mol
InChI Key: CGZMLDHHOVSHQZ-HAHDFKILSA-N
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Description

4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C26H18N2O3S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.10381361 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Pyridine and Oxazole Polycyclic Systems This compound is utilized in the synthesis of various fused pyridine and oxazole polycyclic systems. Nicolaides et al. (1989) explored the reactivity of 10-(methoxyimino)phenanthren-9-one with dimethyl acetylenedicarboxylate (DMAD) in different solvents, leading to the formation of dimethyl 7-oxo-7H-dibenzo[de,g]quinoline-4,5-dicarboxylate and other oxazole derivatives under specific conditions. This study illustrates the compound's utility in generating complex molecular structures within organic chemistry (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Intermediates for Oxygen-Functionalized Aromatic Compounds A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which serve as potent intermediates for oxygen-functionalized aromatic compounds, was developed by Nakamura et al. (2003). This research demonstrates the importance of the compound in facilitating the creation of oxygen-containing aromatic structures, thereby broadening the scope of synthetic organic chemistry and materials science (Nakamura, Uchiyama, & Ohwada, 2003).

Structural and Computational Features of Quinolinyl Derivatives Nesterov et al. (2013) investigated the structural and computational features of highly polar quinolinyl derivatives, including their equilibrium preferences for various tautomeric structures. This study provides insights into the electronic and structural characteristics of quinolinyl-based compounds, contributing to a deeper understanding of their reactivity and potential applications in chemical synthesis and drug development (Nesterov et al., 2013).

Creation of Oxazolocoumarins and Related Compounds Nicolaides et al. (1993) focused on the thermal reactions of 7-methoxyimino-4-methylchromene-2,8-dione with various methylaromatics and benzyl derivatives to produce oxazolocoumarins and related compounds. This research highlights the compound's versatility in generating diverse molecular structures, which could have implications for pharmaceutical chemistry and materials science (Nicolaides et al., 1993).

properties

IUPAC Name

(4Z)-4-[(7-methoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c1-30-20-13-12-18-14-19(25(28-22(18)16-20)32-21-10-6-3-7-11-21)15-23-26(29)31-24(27-23)17-8-4-2-5-9-17/h2-16H,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZMLDHHOVSHQZ-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 5
4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.